N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
説明
The compound “N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide” is a synthetic molecule featuring a benzodioxol group, a cyclopenta-fused pyrimidinone core, a pyridinylmethyl substituent, and a sulfanyl acetamide linkage. Key structural elements include:
- Benzodioxol moiety: Known for enhancing metabolic stability and membrane permeability.
- Pyrimidinone core: Implicated in binding ATP pockets of kinases or other enzymes.
- Pyridinylmethyl group: May contribute to solubility and π-π stacking interactions.
- Sulfanyl acetamide bridge: Likely influences conformational flexibility and hydrogen bonding.
Crystallographic studies using tools like SHELX have resolved similar compounds’ 3D structures, enabling precise analysis of puckering and conformational dynamics .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-20(24-15-4-5-18-19(10-15)30-13-29-18)12-31-21-16-2-1-3-17(16)26(22(28)25-21)11-14-6-8-23-9-7-14/h4-10H,1-3,11-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIZRJNZYUCUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Physicochemical Comparison
Recent methodologies emphasize comparing compounds via physicochemical descriptors (e.g., molecular weight, logP, polar surface area) to predict bioavailability and target engagement . The table below illustrates a hypothetical comparison with analogs sharing structural motifs:
| Compound Name | Molecular Weight | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Binding Affinity (nM)* | Biological Activity (IC50)* |
|---|---|---|---|---|---|---|---|
| Target Compound | 500.5 | 3.2 | 90 | 2 | 8 | 10 | 5 nM (Enzyme X) |
| Compound A (Benzodioxol analog) | 480.4 | 2.8 | 85 | 2 | 7 | 15 | 8 nM (Enzyme X) |
| Compound B (Pyrimidinone core variant) | 510.3 | 3.5 | 100 | 3 | 9 | 5 | 2 nM (Enzyme X) |
*Hypothetical data for illustrative purposes.
Key Observations :
- Compound A : Reduced logP and TPSA suggest improved solubility but weaker binding affinity compared to the target compound.
- Compound B : Higher molecular weight and TPSA may limit permeability but enhance target affinity due to additional H-bond acceptors.
Molecular Docking and Target Interaction
Large-scale docking analyses, as proposed by Park et al. (2023), reveal that structural similarity correlates with shared target profiles . For example:
- The target compound’s pyrimidinone core shows strong binding to Enzyme X (hypothetical KD: 10 nM), comparable to Compound B.
- The benzodioxol group in Compound A may reduce steric hindrance but weaken π-π interactions with hydrophobic pockets.
Systems Pharmacology and Mechanism of Action (MOA)
Systems pharmacology models (e.g., BATMAN-TCM) predict overlapping MOAs for compounds with shared scaffolds :
- The target compound and Compound B likely inhibit Enzyme X via competitive binding.
- Compound A’s divergent logP and TPSA may shift its selectivity toward lipid-associated targets.
Research Implications and Limitations
- Limitations : Empirical data on the target compound’s pharmacokinetics and toxicity are lacking. Current insights rely on computational models .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
